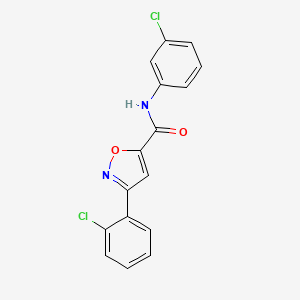

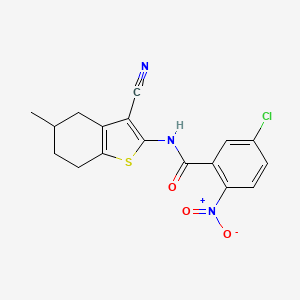

![molecular formula C14H17ClO5 B2670586 4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid CAS No. 182922-17-4](/img/structure/B2670586.png)

4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid” is a chemical compound with the CAS Number: 182922-17-4 . It has a molecular weight of 300.74 and its IUPAC name is 4-{4-[(3-chloropropanoyl)oxy]butoxy}benzoic acid . The compound is in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17ClO5/c15-8-7-13(16)20-10-2-1-9-19-12-5-3-11(4-6-12)14(17)18/h3-6H,1-2,7-10H2,(H,17,18) . This code provides a specific description of the compound’s molecular structure.Aplicaciones Científicas De Investigación

Stereochemistry of Friedel-Crafts Reaction

A study by Segi et al. (1982) investigates the Friedel-Crafts alkylation of benzene with optically active compounds in the presence of Lewis acids, resulting in the production of various by-products through chlorine atom attacks. This research might provide insights into how similar reactions could apply to the compound of interest, emphasizing the impact of stereochemistry in synthetic organic chemistry (Segi et al., 1982).

Degradation of Organic Compounds

Sun and Pignatello (1993) discuss the mineralization of organic compounds by advanced oxidation processes, identifying transient products formed during degradation. This study can shed light on the degradation pathways that might be relevant for the environmental breakdown or processing of 4-{4-[(3-Chloropropanoyl)oxy]butoxy}benzenecarboxylic acid, offering insights into potential environmental impacts and remediation strategies (Sun & Pignatello, 1993).

Optical Gating of Photosensitive Synthetic Ion Channels

Research by Ali et al. (2012) explores the use of photolabile protecting groups for the optical gating of nanofluidic devices, indicating potential applications in controlled release and sensing technologies. This study suggests that compounds like this compound, if similarly photosensitive, could have applications in the development of advanced materials and nanotechnology (Ali et al., 2012).

Molecular Design for Selective Extraction

Research on the synthesis of compounds for selective metal extraction, such as the study by Hayashita et al. (1999), focuses on designing molecules with specific frameworks for binding to certain ions. Such studies offer a perspective on how this compound might be tailored for applications in selective extraction or chelation therapy, depending on its chemical structure and binding properties (Hayashita et al., 1999).

Peroxi-Coagulation and Photoperoxi-Coagulation Treatments

Studies like the one conducted by Brillas et al. (2003) on the degradation of herbicides demonstrate the potential for using electrochemical methods in the treatment of water contaminated with organic pollutants. This suggests that similar compounds, including this compound, might be effectively removed from water sources using advanced oxidation techniques (Brillas et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . A Material Safety Data Sheet (MSDS) is available for further safety information .

Propiedades

IUPAC Name |

4-[4-(3-chloropropanoyloxy)butoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO5/c15-8-7-13(16)20-10-2-1-9-19-12-5-3-11(4-6-12)14(17)18/h3-6H,1-2,7-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCCZYPWQNNMRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCCOC(=O)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

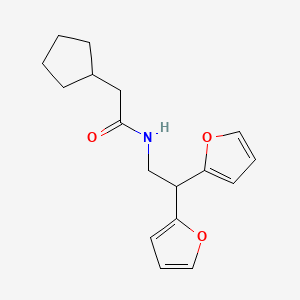

![2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2670508.png)

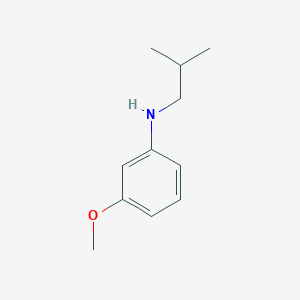

![7-((2-chlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2670515.png)

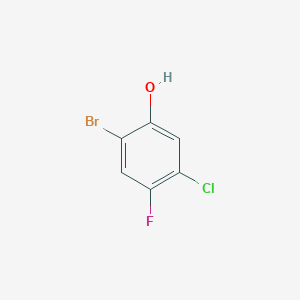

![Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2670521.png)

![Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2670524.png)

![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-fluorophenyl)acetamide](/img/structure/B2670526.png)